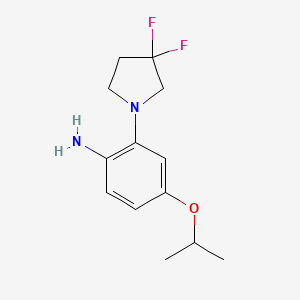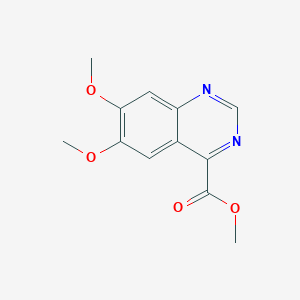
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate is an organosulfur compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a carbamothioate group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate typically involves the reaction of 3,5-dichloroaniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamothioate linkage. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing and temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pesticides due to its effectiveness against various pests.
Wirkmechanismus
The mechanism of action of O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate involves the inhibition of specific enzymes by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to the desired biological effects. The compound targets pathways involved in cellular metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-Methyl N-(3-chlorophenyl)-N-methylcarbamothioate
- O-Methyl N-(4-chlorophenyl)-N-methylcarbamothioate
- O-Methyl N-(2,4-dichlorophenyl)-N-methylcarbamothioate
Uniqueness
O-Methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and biological activity. This positioning enhances its effectiveness as an enzyme inhibitor and its stability under various conditions.
Eigenschaften
Molekularformel |
C9H9Cl2NOS |
|---|---|
Molekulargewicht |
250.14 g/mol |
IUPAC-Name |
O-methyl N-(3,5-dichlorophenyl)-N-methylcarbamothioate |
InChI |
InChI=1S/C9H9Cl2NOS/c1-12(9(14)13-2)8-4-6(10)3-7(11)5-8/h3-5H,1-2H3 |
InChI-Schlüssel |
ZCHNATAZAVUJBK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC(=CC(=C1)Cl)Cl)C(=S)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



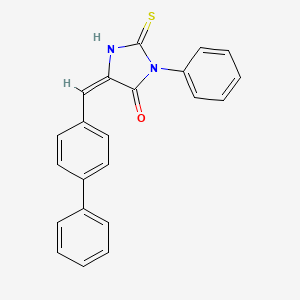

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)

![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
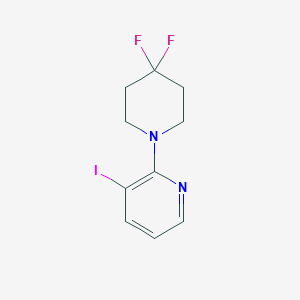



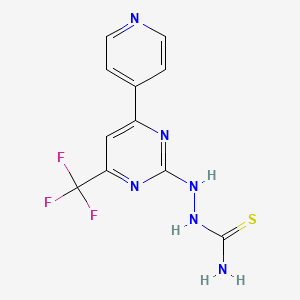
![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
